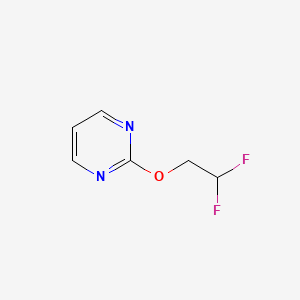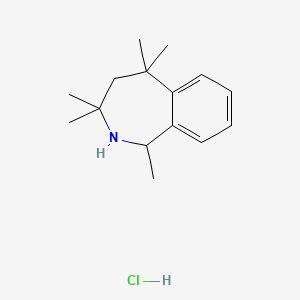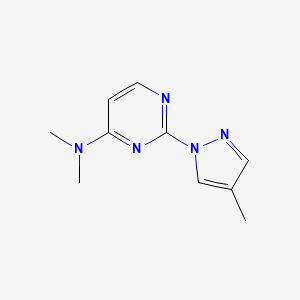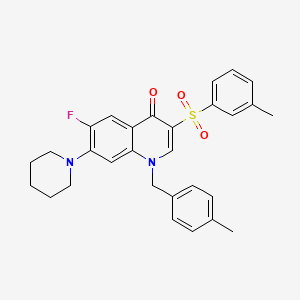![molecular formula C13H10BClF3NO3 B2583399 [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid CAS No. 2096336-88-6](/img/structure/B2583399.png)
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096336-88-6. It has a molecular weight of 331.49 . The IUPAC name for this compound is 4-chloro-5-(3-pyridinylmethoxy)-2-(trifluoromethyl)phenylboronic acid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)10(14(20)21)5-12(11)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 .Chemical Reactions Analysis
The compound is a valuable building block in organic synthesis. Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.49 . It is stored in a freezer to maintain its stability .Scientific Research Applications
Organic Electronics and Sensor Development
Boron-containing compounds, particularly those with a boronic acid group, are pivotal in the development of organic electronics and sensors. For example, BODIPY-based materials, a class of compounds related to boronic acids, have been extensively explored for their application in organic light-emitting diodes (OLEDs) due to their excellent luminescence properties and chemical stability. These materials offer promising platforms for developing 'metal-free' infrared emitters, highlighting their potential in enhancing the performance of OLEDs and other optoelectronic devices (Squeo & Pasini, 2020).
Biomedical Research
In the realm of biomedical research, boronic acid derivatives demonstrate significant therapeutic potential. For instance, boron-containing compounds have shown antifungal activities, with certain boronic acid derivatives being effective against pathogenic fungal species. This includes the development of novel antifungal agents that could serve as treatments for infections (Arvanitis, Rook, & Macreadie, 2020). Moreover, boronic acid sensors with double recognition sites have been synthesized to improve binding affinity and selectivity towards various analytes, showcasing their utility in creating highly selective and sensitive chemical sensors (Bian et al., 2019).
Drug Development
The design and discovery of boronic acid drugs have been a focus in recent years, driven by their unique properties that may enhance drug potency and improve pharmacokinetics. The approval of several boronic acid drugs by regulatory agencies underlines their importance in the pharmaceutical landscape. These compounds are being investigated for their potential in treating various conditions, underscoring their role in future drug development efforts (Plescia & Moitessier, 2020).
Environmental and Analytical Applications
Boron compounds, including boronic acids, have been utilized in environmental and analytical applications. For instance, boron removal techniques in seawater desalination highlight the relevance of these compounds in addressing environmental challenges. The development of methodologies for efficient boron removal is critical for producing safe drinking water and mitigating environmental pollution (Tu, Nghiem, & Chivas, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)10(14(20)21)5-12(11)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKFKIXASCXOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)OCC2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)


![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)

![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)
![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)